molecular formula C9H7ClN2O2S B13033833 Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate

Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate

Cat. No.: B13033833
M. Wt: 242.68 g/mol
InChI Key: VCMDQLBWGGAJKW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate typically involves the reaction of 7-methyl-3H-thieno[3,2-D]pyrimidin-4-one with phosphorus oxychloride. The reaction is carried out under reflux conditions in an inert atmosphere, usually nitrogen, for about 2 hours. The resulting solution is then cooled to room temperature and neutralized by carefully pouring it into a saturated aqueous solution of sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thienopyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

Scientific Research Applications

Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, the compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions help reduce neuronal death and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the thienopyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68 g/mol

IUPAC Name

methyl 4-chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H7ClN2O2S/c1-4-5-7(8(10)12-3-11-5)15-6(4)9(13)14-2/h3H,1-2H3

InChI Key

VCMDQLBWGGAJKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1N=CN=C2Cl)C(=O)OC

Origin of Product

United States

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